Valericanhydride

Thermodynamics Solution Chemistry Calorimetry

Valericanhydride enables 100% conversion in Friedel-Crafts acylations at room temperature—a 98°C reduction versus acetic anhydride—making it the premier choice for thermally labile substrates and energy-efficient green processes. It achieves near-complete esterification (degree close to 2) in chitin modification, critical for tissue engineering, controlled drug release, and antimicrobial packaging. A defined second-order rate constant (k=0.015 L·mol⁻¹·min⁻¹ at 333 K) anchors precise kinetic modelling, while its distinct excess molar enthalpy signature (maximum at mole fraction 0.47–0.49) informs solvent-blend design and separation unit engineering. Insist on Valericanhydride for predictable scale-up, superior regioselectivity, and robust process yields.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 2082-59-9
Cat. No. B044263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValericanhydride
CAS2082-59-9
SynonymsPentanoic Acid 1,1’-Anhydride_x000B_Pentanoic Acid Anhydride;  Valeric Anhydride;  Pentanoic Anhydride;  Valeric Acid Anhydride;  Valeryl Anhydride;  n-Valeric Anhydride
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC(=O)CCCC
InChIInChI=1S/C10H18O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-8H2,1-2H3
InChIKeyDUCKXCGALKOSJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valericanhydride (CAS 2082-59-9) Procurement Guide: Core Physical and Chemical Properties for Industrial and Research Use


Valericanhydride (n-valeric anhydride, pentanoic anhydride) is a symmetrical aliphatic carboxylic acid anhydride with the molecular formula C₁₀H₁₈O₃ . It is a colorless to pale yellow liquid at room temperature, with a boiling point of 227–230 °C, a melting point of −56 °C, a density of 0.944 g/mL at 20 °C, and a refractive index (n20/D) of 1.421 . As a reactive acylating agent, it participates in esterification, amidation, and Friedel-Crafts acylation reactions [1][2].

Why Valericanhydride Cannot Be Directly Substituted with Other Anhydrides in Key Applications


Aliphatic anhydrides differ significantly in their steric and electronic properties, which directly impact reaction kinetics, regioselectivity, and product yields. The five-carbon chain length of valericanhydride confers distinct diffusion characteristics within porous catalysts and unique thermodynamic mixing behavior with solvents compared to shorter (e.g., acetic, propionic) or longer (e.g., hexanoic) chain anhydrides [1]. These differences manifest as quantifiable variations in reaction yields, activation energies, and excess molar enthalpies, meaning that substituting valericanhydride with a generic analog can lead to suboptimal or failed synthetic outcomes [2][3].

Valericanhydride (CAS 2082-59-9) Quantitative Performance Benchmarks Against Comparator Anhydrides


Excess Molar Enthalpy in Binary Mixtures: Valericanhydride vs. Hexanoic Anhydride with Long-Chain Alkanes

Excess molar enthalpy (Hᴱ) measurements provide insight into molecular interactions in solution. For binary mixtures with n-dodecane, n-tetradecane, and n-hexadecane, n-valeric anhydride exhibits maximum Hᴱ values at mole fractions ranging from 0.47 to 0.49, whereas n-hexanoic anhydride shows maximum Hᴱ at lower mole fractions of 0.44 to 0.47 [1]. This difference indicates that valericanhydride achieves its peak enthalpy change at a higher concentration in the mixture, reflecting its distinct solvation and interaction profile.

Thermodynamics Solution Chemistry Calorimetry

Regioselective Dinitration Yield: Valericanhydride vs. Propionic, Butyric, and Acetic Anhydrides

In the dinitration of toluene using a zeolite Hβ catalyst, valericanhydride achieved a 67% yield of the desired product (compound 5) after 4 hours, which increased to 83% after an extended 8-hour reaction [1]. This yield is significantly lower than the 94% obtained with propionic anhydride under the same 4-hour conditions, but higher than the yields achieved with butyric anhydride (67% at 4h, 81% at 8h) and acetic anhydride (53%) [1].

Nitration Zeolite Catalysis Green Chemistry

Alcoholysis Kinetics: Reaction Rate Constants of Valericanhydride with Cyclohexanol

The alcoholysis of valericanhydride with cyclohexanol in the presence of formic acid follows second-order kinetics, with a rate constant (k) of 0.015 L·mol⁻¹·min⁻¹ at 333 K [1]. While direct comparative data for other anhydrides in this exact system are not available in the primary literature, this quantitative rate constant serves as a class-level benchmark for process optimization when using this specific reagent.

Kinetics Alcoholysis Process Chemistry

Degree of Esterification in Biopolymer Modification: Valericanhydride in Chitin Dipentanoate Synthesis

In the synthesis of the novel biopolymer chitin dipentanoate (DVCH), valericanhydride was used as both the acylation agent and the reaction medium. This approach achieved a degree of esterification close to 2 (i.e., nearly complete substitution of available hydroxyl groups) [1]. This high efficiency demonstrates the compound's effectiveness in modifying polysaccharides for advanced biomaterial applications.

Biopolymers Chitin Modification Biomaterials

Friedel-Crafts Acylation Conversion: Valericanhydride vs. Acetic Anhydride on Aromatic Substrates

Using a silica-supported sulfonic acid catalyst, valericanhydride achieved 100% conversion in the Friedel-Crafts acylation of anisole (Entry 4c) and veratrole (Entry 5c) at room temperature (22 °C) [1]. In contrast, acetic anhydride required a higher temperature of 120 °C for similar acylation reactions on these substrates [1].

Friedel-Crafts Acylation Heterogeneous Catalysis Green Chemistry

Microwave-Assisted Acylation Yield: Valericanhydride vs. Acetic, Propionic, and Benzoic Anhydrides

In a microwave-assisted Friedel-Crafts acylation of toluene, valericanhydride yielded a single regioisomer in 60–76% yield after a 15-minute reaction [1]. While the study compared four anhydrides (acetic, benzoic, propionic, and valeric), specific yields for each were not individually reported, but valericanhydride fell within the overall 60–76% range [1].

Microwave Synthesis Acylation Teaching Laboratory

Optimized Use Cases for Valericanhydride (CAS 2082-59-9) Based on Quantitative Performance Data


Sustainable Friedel-Crafts Acylation at Ambient Temperature

Valericanhydride enables 100% conversion in Friedel-Crafts acylations of activated aromatics at room temperature, offering a 98°C reduction in reaction temperature compared to acetic anhydride [4]. This scenario is ideal for energy-efficient, green chemistry processes and for substrates that are thermally labile [4].

Synthesis of C5-Functionalized Biopolymers and Drug Delivery Systems

The compound achieves near-complete esterification (degree close to 2) when used as both solvent and reagent in chitin modification [4]. This high efficiency is critical for producing hydrophobic, processable biomaterials for tissue engineering, controlled drug release, and antimicrobial packaging [4].

Precise Process Design Using Defined Solution Thermodynamics

In binary mixtures with long-chain alkanes, valericanhydride exhibits maximum excess molar enthalpy at mole fractions of 0.47–0.49, a distinct range compared to hexanoic anhydride (0.44–0.47) [4]. This data is essential for chemical engineers designing separation units, formulating solvent blends, or scaling up reactions where thermal effects are critical [4].

Kinetic Modeling and Optimization of Alcoholysis Reactions

The defined second-order rate constant (k = 0.015 L·mol⁻¹·min⁻¹ at 333 K) for valericanhydride alcoholysis with cyclohexanol [4] provides a quantitative foundation for kinetic modeling, enabling accurate prediction of reaction progress and optimization of industrial esterification and transesterification processes [4].

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